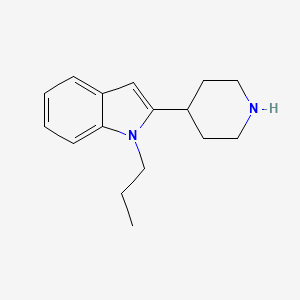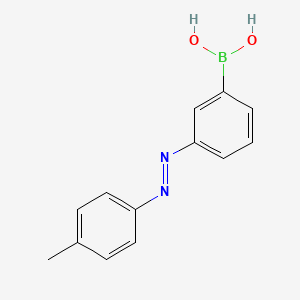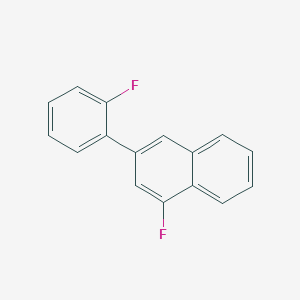
1-Fluoro-3-(2-fluorophenyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Fluoro-3-(2-fluorophenyl)naphthalene is an organic compound with the molecular formula C16H10F2 It is a derivative of naphthalene, where two fluorine atoms are substituted at specific positions on the naphthalene ring
准备方法
The synthesis of 1-Fluoro-3-(2-fluorophenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
1-Fluoro-3-(2-fluorophenyl)naphthalene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-Fluoro-3-(2-fluorophenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules. Its unique structure allows for the study of fluorine-substituted aromatic compounds and their reactivity.
Biology: The compound can be used in the development of fluorinated pharmaceuticals, as fluorine atoms often enhance the biological activity and metabolic stability of drugs.
Medicine: Research into fluorinated compounds like this compound can lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings with enhanced performance characteristics.
作用机制
The mechanism by which 1-Fluoro-3-(2-fluorophenyl)naphthalene exerts its effects depends on its specific application. In chemical reactions, the presence of fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and interaction with other compounds. In biological systems, fluorine atoms can enhance the binding affinity of the compound to its molecular targets, leading to improved biological activity.
相似化合物的比较
1-Fluoro-3-(2-fluorophenyl)naphthalene can be compared with other fluorinated naphthalene derivatives, such as:
1-Fluoronaphthalene: A simpler fluorinated naphthalene with only one fluorine atom.
2-Fluoronaphthalene: Another fluorinated naphthalene with the fluorine atom at a different position.
1,3-Difluoronaphthalene: A compound with two fluorine atoms at different positions on the naphthalene ring.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and physical properties compared to other fluorinated naphthalenes.
属性
分子式 |
C16H10F2 |
|---|---|
分子量 |
240.25 g/mol |
IUPAC 名称 |
1-fluoro-3-(2-fluorophenyl)naphthalene |
InChI |
InChI=1S/C16H10F2/c17-15-8-4-3-7-14(15)12-9-11-5-1-2-6-13(11)16(18)10-12/h1-10H |
InChI 键 |
QWJKSAZWHDEMPN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)C3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B11868403.png)

![5-Benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11868417.png)

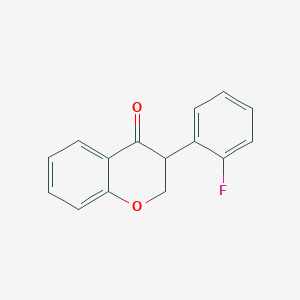

![2-(1-Methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11868438.png)
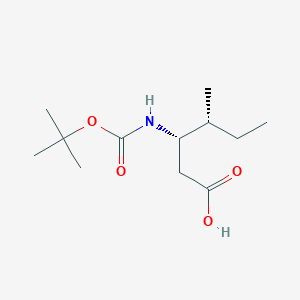

![7-(5-Ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B11868459.png)
